Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
CAS No.: 925437-87-2
Cat. No.: VC2486726
Molecular Formula: C21H27N5O2S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925437-87-2 |
|---|---|
| Molecular Formula | C21H27N5O2S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | tert-butyl 4-[[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3 |
| Standard InChI Key | MFENNGNCCWZOCX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N |
Introduction
Chemical Properties and Structure
Basic Information
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl}piperazine-1-carboxylate is characterized by specific physicochemical properties that determine its behavior in chemical and biological systems. Table 1 summarizes the essential chemical information of the compound.
The molecule contains multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The amino group on the phenyl ring can participate in hydrogen bonding as a donor, while the nitrogen atoms in the imidazo[2,1-b] thiazole system and piperazine ring can act as hydrogen bond acceptors. The tert-butyloxycarbonyl group serves as a protecting group for the piperazine nitrogen, which is commonly used in synthetic organic chemistry.
Structural Characteristics
The structural architecture of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl}piperazine-1-carboxylate consists of several key components that contribute to its potential biological activities and chemical properties:
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Imidazo[2,1-b] thiazole core: This fused heterocyclic system forms the central scaffold of the molecule and is known to confer biological activity in numerous pharmaceutical compounds .
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2-Aminophenyl substituent: Attached at position 6 of the imidazo[2,1-b] thiazole core, this group can participate in hydrogen bonding interactions with biological targets and may contribute to the compound's potential pharmacological properties.
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Piperazine ring: Connected to the imidazo[2,1-b] thiazole core via a methylene bridge, this six-membered heterocycle containing two nitrogen atoms in para positions is a common pharmacophore in many drugs .
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tert-Butyloxycarbonyl (Boc) group: This protecting group on one of the piperazine nitrogens is typically used in organic synthesis to protect amines and can be readily removed under acidic conditions, suggesting this compound may serve as an intermediate in the synthesis of more complex molecules .
Synthesis Methods
Specific Synthetic Routes
For imidazo[2,1-b]thiazole derivatives with piperazine substituents, more specific synthetic pathways have been documented. One approach involves a multi-step reaction sequence as outlined in research on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates . This pathway typically includes:
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Synthesis of ethyl-2-aminothiazole-4-carboxylate through condensation of ethyl bromopyruvate and thiourea in ethanol under reflux conditions.
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Cyclization of the aminothiazole intermediate with phenacyl bromides in ethanol at reflux temperature to form the imidazo[2,1-b]thiazole core.
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Hydrolysis of the ester group using lithium hydroxide monohydrate to produce carboxylic acid derivatives.
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Preparation of aryl sulfonyl piperazine intermediates through established procedures.
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Coupling of the carboxylic acid intermediates with the prepared piperazine derivatives using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in DMF .
For the synthesis of N-substituted piperazine-linked imidazo[2,1-b]thiazole derivatives, another three-step reaction sequence has been reported involving:
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Condensation of 1,3-dichloroacetone and thiourea.
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Coupling with substituted piperazines to yield intermediates.
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Cyclization with substituted α-bromoacetophenones to produce the desired imidazo[2,1-b]thiazole derivatives in excellent yields .
These methodologies provide valuable insights into potential synthetic routes for tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl}piperazine-1-carboxylate, though specific conditions would need to be optimized for this particular compound.
Biological Activity and Applications
Studies on structurally related compounds indicate that modifications to the aryl substituents on the imidazo[2,1-b] thiazole core and variations in the linking groups can significantly influence biological activity, potentially leading to compounds with enhanced efficacy and selectivity for specific targets .
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